molecular formula C11H9NO3 B8354456 3-ethyl-1H-quinoline-2,5,8-trione

3-ethyl-1H-quinoline-2,5,8-trione

Cat. No.: B8354456
M. Wt: 203.19 g/mol
InChI Key: ZLKDKCWTGMUFTF-UHFFFAOYSA-N
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Description

3-ethyl-1H-quinoline-2,5,8-trione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with three ketone groups at positions 2, 5, and 8, and an ethyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-quinoline-2,5,8-trione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-ethyl-2,5-dihydroxybenzoic acid, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the quinoline core with ketone functionalities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-quinoline-2,5,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

3-ethyl-1H-quinoline-2,5,8-trione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.

    Biology: The compound exhibits biological activities, making it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-1H-quinoline-2,5,8-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .

Comparison with Similar Compounds

Similar Compounds

    2,5,8(1H)-Quinolinetrione: Lacks the ethyl group at position 3.

    3-Methyl-2,5,8(1H)-quinolinetrione: Has a methyl group instead of an ethyl group at position 3.

    3-Propyl-2,5,8(1H)-quinolinetrione: Contains a propyl group at position 3.

Uniqueness

3-ethyl-1H-quinoline-2,5,8-trione is unique due to the presence of the ethyl group at position 3, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-ethyl-1H-quinoline-2,5,8-trione

InChI

InChI=1S/C11H9NO3/c1-2-6-5-7-8(13)3-4-9(14)10(7)12-11(6)15/h3-5H,2H2,1H3,(H,12,15)

InChI Key

ZLKDKCWTGMUFTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)C=CC2=O)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Thus, for example the dienophile, 4-methyl-(1H)-quinoline-2,5,8-trione, may be obtained by acetoacetylation of 2,5-dimethoxyaniline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, followed by Knorr cyclization with sulfuric acid, demethylation with hydrobromic acid and oxidation with potassium dichromate in an acidic medium. The starting dienophile, 3-ethyl-1H-quinoline-2,5,8-trione, may be obtained through Vilsmeier-Haack formylation of 2,5-dimethoxybutyranilide, followed by acidic hydrolysis and oxidative demethylation with cerium ammonium nitrate.
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Synthesis routes and methods II

Procedure details

Cerium ammonium nitrate (284 mg, 0.5 mmol) was added in small portions to a stirred suspension of 3-ethyl-5,8-dimethoxy-1H-quinolin-2-one(50 mg, 0.2 mmol) in water (0.5 ml) and acetonitrile (1 ml). After 5 minutes at room temperature, water (3 ml) was added and the reaction mixture was extracted with chloroform (3×20 ml), yielding 3-ethyl-1H-quinoline-2,5,8-trione (44 mg, 100 %). The analytical sample was obtained by rapid silica gel chromatography, eluting with ethyl ether.
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Cerium ammonium nitrate
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284 mg
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3-ethyl-5,8-dimethoxy-1H-quinolin-2-one
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50 mg
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1 mL
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3 mL
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